molecular formula C30H22N6O8S B12808130 5-((4-(((4-((7-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylic acid CAS No. 85959-48-4

5-((4-(((4-((7-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylic acid

Cat. No.: B12808130
CAS No.: 85959-48-4
M. Wt: 626.6 g/mol
InChI Key: ZUCKLHZBLNPEOT-UHFFFAOYSA-N
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Description

5-((4-(((4-((7-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylic acid is a complex organic compound known for its vibrant color and extensive applications in various fields. This compound is characterized by the presence of multiple azo groups, which are responsible for its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-(((4-((7-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylic acid involves several steps, starting with the diazotization of 7-amino-1-hydroxy-3-sulpho-2-naphthylamine. This intermediate is then coupled with 4-aminobenzoic acid to form the first azo linkage. Subsequent reactions involve further diazotization and coupling steps to introduce additional azo groups and complete the synthesis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale diazotization and coupling reactions under controlled conditions. The process requires precise temperature control and the use of specific catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-((4-(((4-((7-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and electrophiles for substitution reactions. Reaction conditions often involve specific pH levels and temperatures to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions include various quinone derivatives, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-((4-(((4-((7-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-((4-(((4-((7-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylic acid involves its interaction with specific molecular targets. The azo groups in the compound can undergo reduction to form amines, which can then interact with various biological molecules. This interaction can lead to changes in the structure and function of these molecules, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • Tetrasodium [7-[[6-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]-1-hydroxy-3-sulpho-2-naphthyl]azo]-8-hydroxynaphthalene-1,3,5-trisulphonato (6-)]cuprate (4-)
  • 2-Aminophenol-4-sulfonic acid
  • 4-Amino-3-hydroxy-1-naphthalenesulfonic acid

Uniqueness

5-((4-(((4-((7-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylic acid is unique due to its multiple azo groups and the presence of both amino and sulpho functional groups. These features confer distinctive chemical properties and reactivity, making it valuable for various applications .

Properties

CAS No.

85959-48-4

Molecular Formula

C30H22N6O8S

Molecular Weight

626.6 g/mol

IUPAC Name

5-[[4-[[4-[(7-amino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]phenyl]carbamoyl]phenyl]diazenyl]-2-hydroxybenzoic acid

InChI

InChI=1S/C30H22N6O8S/c31-18-4-1-17-13-26(45(42,43)44)27(28(38)23(17)14-18)36-34-21-9-7-19(8-10-21)32-29(39)16-2-5-20(6-3-16)33-35-22-11-12-25(37)24(15-22)30(40)41/h1-15,37-38H,31H2,(H,32,39)(H,40,41)(H,42,43,44)

InChI Key

ZUCKLHZBLNPEOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)O)N=NC5=CC(=C(C=C5)O)C(=O)O

Origin of Product

United States

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